![molecular formula C25H26N4O2 B2826440 2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900290-12-2](/img/structure/B2826440.png)
2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” is a complex organic molecule that contains several heterocyclic rings including pyrido, pyrrolo, and pyrimidin rings. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
2-(Azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one and related compounds are primarily involved in various chemical reactions and synthesis processes. For instance, in the study of the thermal reaction of similar compounds, it was found that they can yield products like azepine, ene products, and pyran derivatives through competitive thermal ene reaction and Diels–Alder reactions (Noguchi et al., 2007). These types of reactions are crucial in the formation of complex organic structures.
Structural Analysis
Structural analysis and crystallography of compounds containing azepane and related structures have been conducted to understand their chemical properties better. In one study, the crystal structure of a compound closely related to our compound of interest was analyzed, revealing a fused tetracyclic system (Toze et al., 2015). This type of research is instrumental in the field of medicinal chemistry for designing new drugs.
Fluorescent Properties
Compounds similar to this compound have been explored for their fluorescent properties. A study demonstrated that pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines, which are structurally related, show high fluorescence and partial pH sensitivity (Schramm et al., 2006). Such properties are valuable in the development of optical materials and sensors.
Catalysis in Organic Synthesis
In organic synthesis, azepane-containing compounds have been used as catalysts or intermediates. For example, a study involving enantioselective α-functionalization via palladium-catalyzed C–H arylation of thioamides mentioned the use of azepanes as important building blocks (Jain et al., 2016). This kind of research contributes significantly to the field of asymmetric synthesis, a critical area in pharmaceuticals.
Heterocyclic Chemistry
The compound and its analogs play a significant role in the study of heterocyclic chemistry, particularly in the synthesis of complex organic molecules. Studies have shown various methodologies for synthesizing azepine derivatives, which are core structures in many bioactive compounds (Nayak et al., 2017). Understanding these processes is vital for developing new drugs and materials.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(azepane-1-carbonyl)-6-benzyl-12-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18-11-12-22-26-23-20(24(30)29(22)16-18)15-21(25(31)27-13-7-2-3-8-14-27)28(23)17-19-9-5-4-6-10-19/h4-6,9-12,15-16H,2-3,7-8,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHACHXGCUTWLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCCC5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

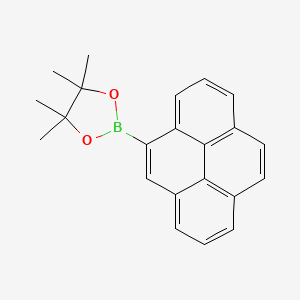
![4-[[1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2826358.png)
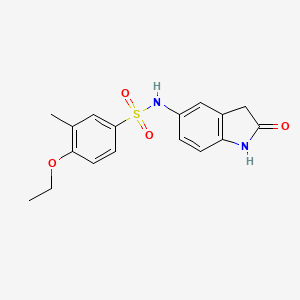
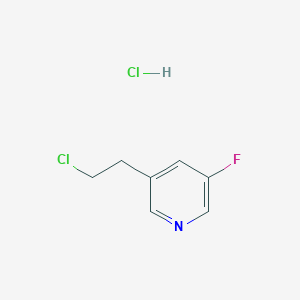
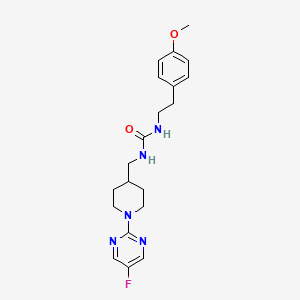
![2-[2-(Benzotriazol-1-yl)propan-2-yl]-4,5-dimethyl-1,3-thiazole](/img/structure/B2826365.png)

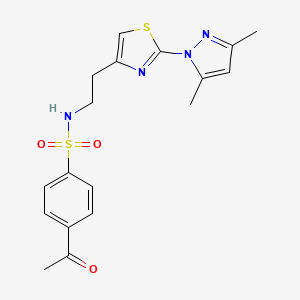
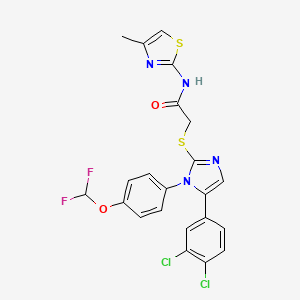
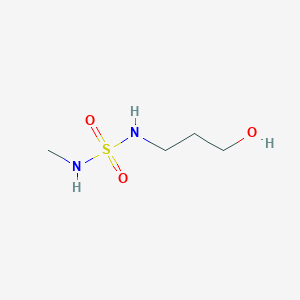
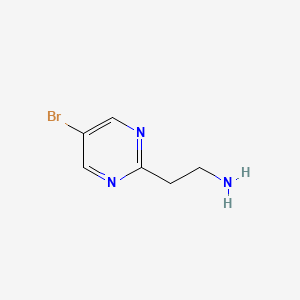
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)
![N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2826378.png)
